2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic Acid
Description
This compound (CAS: 736949-02-3) is a pyrrole-based acrylic acid derivative with a molecular formula of C₁₇H₁₆N₂O₂ and a molecular weight of 280.32 g/mol . Its structure features a 2,5-dimethylpyrrole core substituted at the 1-position with a 3-methylphenyl group and at the 3-position with a 2-cyanoprop-2-enoic acid moiety. The (2E)-stereochemistry of the double bond in the acrylic acid chain is critical for its conformational stability and intermolecular interactions.
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C17H16N2O2/c1-11-5-4-6-16(7-11)19-12(2)8-14(13(19)3)9-15(10-18)17(20)21/h4-9H,1-3H3,(H,20,21) |
InChI Key |
PYJLFGHDGOXLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Systems
Microwave-assisted synthesis reduces Knoevenagel reaction times to 30 minutes while maintaining yields at 58%. Alternative solvents like DMF increase pyrrole solubility but risk side reactions with cyano groups.
Comparative Analysis of Synthetic Routes
Substituent Effects on Pyrrole Reactivity
The 3-methylphenyl group at the pyrrole N-position significantly influences reaction kinetics:
Purification Challenges
Crude products often contain:
-
Unreacted cyanoacetic acid (removable via aqueous NaHCO₃ wash)
-
Oligomeric byproducts (separable by silica gel chromatography using ethyl acetate/hexane 3:7)
Recrystallization from ethanol/water (1:3) improves purity to >98% but sacrifices 12–18% yield.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic acid exhibit cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that derivatives of this compound can inhibit the growth of breast cancer cells through apoptosis induction mechanisms .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes linked to metabolic pathways in cancer cells, potentially leading to therapeutic applications in oncology .
Synthesis of Functional Polymers
The compound can be utilized in the synthesis of functional polymers due to its reactive cyano and acrylic acid functionalities. These polymers have applications in drug delivery systems and coatings that require specific chemical properties .
Data Table: Summary of Applications
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal highlighted the anticancer properties of similar compounds derived from pyrrole structures. These compounds were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating significant cytotoxicity at low concentrations .
- Enzyme Interaction Studies : A computational docking study revealed that 2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic acid binds effectively to the active site of target enzymes, suggesting its potential as a lead compound for drug development aimed at metabolic disorders associated with cancer .
Mechanism of Action
The mechanism of action of 2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Key Structural and Functional Differences:
Cyclopropyl and cyclohexyl substituents (in compounds from and ) reduce aromaticity, favoring lipophilic environments. These groups may alter solubility and membrane permeability in biological systems.
Hydrogen-Bonding Networks: The parent compound’s carboxylic acid and cyano groups enable robust hydrogen-bonding, as seen in analogous systems .
Synthetic Accessibility: The preparation of β-heteroaryl-α,β-didehydro-α-amino acid derivatives (e.g., compound 10 in ) involves condensation reactions between cyanoacrylic acid precursors and aromatic amines. Substituent bulkiness (e.g., cyclohexyl vs. cyclopropyl) influences reaction yields due to steric effects during cyclization.
Biological Relevance: CHC (from ) is a known inhibitor of monocarboxylate transporters (MCTs), suggesting that analogs like the parent compound may share similar biological targets. The 3-methylphenyl and cyclopropyl variants could exhibit modified binding affinities due to differences in steric bulk and electronic effects.
Crystallographic Studies
- The parent compound’s crystal structure has likely been resolved using programs like SHELXL or visualized via ORTEP-3 , given its similarity to other pyrrole derivatives. Hydrogen-bonding patterns would resemble those in related acrylates, forming dimers or chains via O–H···N or O–H···O interactions .
- The cyclohexyl analog may adopt distinct crystal packing due to its non-planar substituent, reducing π-π stacking but enhancing van der Waals interactions.
Biological Activity
2-Cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic acid, also known as a derivative of acrylic acid, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrole ring and a cyano group, contributing to its reactivity and interaction with biological systems.
Molecular Characteristics
- Molecular Formula : C17H16N2O2
- Molecular Weight : 280.32 g/mol
- CAS Number : 736949-02-3
Ion Channel Modulation
Recent studies have identified that 2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic acid acts as a potent and selective activator of the TRPA1 ion channel . This channel is known for its role in nociception and sensory transduction, making it a target for pain modulation therapies .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammatory responses in various biological models. For instance, it has been linked to the downregulation of pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases .
Study on TRPA1 Activation
A study published in 2020 demonstrated that this compound activates TRPA1 in a concentration-dependent manner. The activation threshold was found to be significantly lower than previously reported TRPA1 agonists, indicating a high potency of this compound .
| Concentration (µM) | TRPA1 Activation (%) |
|---|---|
| 1 | 10 |
| 10 | 50 |
| 50 | 90 |
In Vivo Studies
In vivo studies conducted on murine models have indicated that administration of this compound leads to significant analgesic effects comparable to established analgesics like morphine. The mechanism appears to involve central nervous system pathways, as evidenced by behavioral assays measuring pain response .
Safety and Toxicology
Preliminary toxicological assessments suggest that the compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to fully elucidate its safety profile in chronic usage scenarios .
Q & A
Q. Basic
- Spectroscopy:
- NMR (¹H/¹³C): Assign peaks for pyrrole protons (δ 6.2–6.8 ppm), cyano group (no direct proton signal), and prop-2-enoic acid (δ 7.5–8.2 ppm for α,β-unsaturated system).
- FT-IR: Confirm cyano (C≡N stretch at ~2200 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹).
- Crystallography:
In crystallographic refinement of this compound, how can SHELX software be utilized to resolve complex disorder or twinning issues in the crystal lattice?
Q. Advanced
- Disorder Handling:
- Twinning:
When encountering contradictory results in the compound’s inhibitory activity across different assay platforms, what systematic approaches should be employed to validate biological data?
Q. Advanced
- Assay Validation:
- Cross-test in orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to rule out platform-specific artifacts.
- Control for compound stability: Pre-incubate the compound in assay buffer (pH 7.4, 37°C) and quantify degradation via HPLC .
- Data Reconciliation:
- Perform dose-response curves (IC₅₀/EC₅₀) with rigorous statistical analysis (e.g., Hill slope comparisons).
- Use isothermal titration calorimetry (ITC) to confirm binding affinity discrepancies .
What are the best practices for designing stability studies to evaluate the compound’s degradation pathways under varying pH and temperature conditions?
Q. Advanced
- Experimental Design:
- Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions.
- Analytical Tools: Monitor degradation via UPLC-MS/MS, identifying major degradants (e.g., hydrolysis of the cyano group or decarboxylation).
- Kinetic Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
